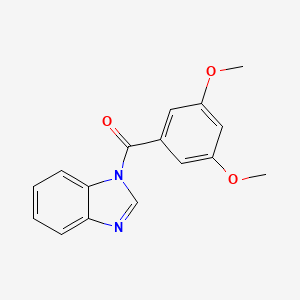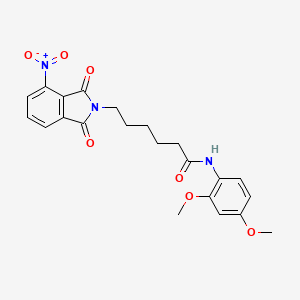![molecular formula C22H22N4O B11640107 2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciclopropil-N’-[(E)-[4-(dimetilamino)fenil]metilideno]quinolina-4-carbohidrazida es un compuesto orgánico complejo con una estructura única que combina un núcleo de quinolina con un grupo funcional de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciclopropil-N’-[(E)-[4-(dimetilamino)fenil]metilideno]quinolina-4-carbohidrazida típicamente involucra la condensación de 2-ciclopropilquinolina-4-carbohidrazida con 4-(dimetilamino)benzaldehído. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un catalizador ácido, como ácido acético, para facilitar la formación de la base de Schiff.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de quinolina, lo que lleva a la formación de derivados de óxido de N-quinolina.
Reducción: La reducción de la base de Schiff puede producir el derivado de hidrazina correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los agentes de nitración (ácido nítrico) se emplean en condiciones controladas.
Principales productos
Oxidación: Derivados de óxido de N-quinolina.
Reducción: Derivados de hidrazina.
Sustitución: Derivados de quinolina halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-Ciclopropil-N’-[(E)-[4-(dimetilamino)fenil]metilideno]quinolina-4-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con objetivos biológicos.
Ciencia de materiales: Se explora para su uso en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).
Estudios biológicos: Se estudian las interacciones del compuesto con enzimas y receptores para comprender su mecanismo de acción y posibles usos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-Ciclopropil-N’-[(E)-[4-(dimetilamino)fenil]metilideno]quinolina-4-carbohidrazida involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a sitios alostéricos, lo que lleva a procesos celulares alterados. Además, su capacidad para intercalarse en el ADN puede interrumpir la replicación y la transcripción, contribuyendo a sus propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bencil-2-(dimetilamino)-4′-morfolinobutirofenona
- N-[(E)-[4-(Dimetilamino)fenil]metilideno]-2-metoxianilina
Singularidad
2-Ciclopropil-N’-[(E)-[4-(dimetilamino)fenil]metilideno]quinolina-4-carbohidrazida es única debido a su combinación de un núcleo de quinolina con un grupo funcional de hidrazida, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C22H22N4O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N4O/c1-26(2)17-11-7-15(8-12-17)14-23-25-22(27)19-13-21(16-9-10-16)24-20-6-4-3-5-18(19)20/h3-8,11-14,16H,9-10H2,1-2H3,(H,25,27)/b23-14+ |
Clave InChI |
DVWFAEVMMCLNOY-OEAKJJBVSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640058.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
